Benzothiazole Core vs. Monocyclic Thiazole: Molecular Weight and Aromatic Surface Area Differentiation
The benzothiazole core of the target compound (C₁₇H₂₁N₃O₄S, MW 363.43 g/mol) provides a fused bicyclic aromatic system with an additional phenyl ring compared to the monocyclic thiazole analog 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS 873075-58-2, C₁₃H₁₉N₃O₄S, MW 313.37 g/mol) . This structural difference translates to a molecular weight increase of 50.06 g/mol and a larger planar aromatic surface area for π-stacking interactions. In the context of benzothiazole-piperazine NAAA inhibitors, the benzothiazole scaffold has been demonstrated to confer nanomolar potency (prototype compound 8, IC₅₀ in the low nanomolar range against NAAA) with high oral bioavailability and CNS penetration in murine models [1].
| Evidence Dimension | Molecular weight and aromatic core structure |
|---|---|
| Target Compound Data | C₁₇H₂₁N₃O₄S, MW 363.43 g/mol; benzo[d]thiazole core |
| Comparator Or Baseline | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS 873075-58-2): C₁₃H₁₉N₃O₄S, MW 313.37 g/mol; monocyclic thiazole core |
| Quantified Difference | ΔMW = +50.06 g/mol; additional fused phenyl ring in target compound |
| Conditions | Structural comparison based on vendor-reported molecular formulas and weights |
Why This Matters
The benzothiazole core's larger aromatic surface directly impacts target binding affinity in benzothiazole-piperazine bioactive series, making the benzothiazole variant the relevant building block for replicating literature-validated NAAA and AChE inhibitor pharmacophores.
- [1] Migliore, M., et al. (2016). Second-Generation Non-Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis. Angewandte Chemie International Edition, 55(37), 11193–11197. View Source
